molecular formula C8H9NO3 B1296107 1-(3-Nitrophenyl)ethanol CAS No. 5400-78-2

1-(3-Nitrophenyl)ethanol

Cat. No.: B1296107
CAS No.: 5400-78-2
M. Wt: 167.16 g/mol
InChI Key: FRPQAVXDUWMFCK-UHFFFAOYSA-N
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Description

1-(3-Nitrophenyl)ethanol is an organic compound with the molecular formula C8H9NO3 It is characterized by the presence of a nitro group (-NO2) attached to the benzene ring and an ethanol group (-CH2CH3) attached to the same ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Nitrophenyl)ethanol can be synthesized through the reduction of 3-nitroacetophenone using sodium borohydride (NaBH4) as a reducing agent. The reaction is typically carried out in ethanol at room temperature. The general reaction scheme is as follows: [ \text{3-nitroacetophenone} + \text{NaBH4} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound may involve similar reduction processes but on a larger scale. The choice of reducing agent and solvent can vary depending on the desired yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Nitrophenyl)ethanol undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

    Oxidation: The ethanol group can be oxidized to a carboxylic acid group (-COOH) using oxidizing agents like potassium permanganate (KMnO4).

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other substituents.

Common Reagents and Conditions:

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R).

Major Products Formed:

    Reduction: 1-(3-Aminophenyl)ethanol.

    Oxidation: 3-nitrobenzoic acid.

    Substitution: Various substituted phenyl ethanols depending on the nucleophile used.

Scientific Research Applications

1-(3-Nitrophenyl)ethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Nitrophenyl)ethanol depends on the specific reaction it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons and protons. In oxidation reactions, the ethanol group is oxidized to a carboxylic acid group through the loss of electrons.

Comparison with Similar Compounds

1-(3-Nitrophenyl)ethanol can be compared with other similar compounds such as:

    1-(4-Nitrophenyl)ethanol: Similar structure but with the nitro group in the para position.

    1-(2-Nitrophenyl)ethanol: Similar structure but with the nitro group in the ortho position.

    3-Nitrobenzyl alcohol: Similar structure but with a benzyl alcohol group instead of an ethanol group.

Uniqueness: this compound is unique due to the specific positioning of the nitro group on the benzene ring, which influences its reactivity and the types of reactions it can undergo.

Properties

IUPAC Name

1-(3-nitrophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-6(10)7-3-2-4-8(5-7)9(11)12/h2-6,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRPQAVXDUWMFCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801304679
Record name α-Methyl-3-nitrobenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801304679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5400-78-2
Record name α-Methyl-3-nitrobenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5400-78-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5400-78-2
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10385
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name α-Methyl-3-nitrobenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801304679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

40 g of 3-nitrophenylacetic acid was added to a solution of 26 ml of 10M borane-methyl sulfide in 200 ml of THF, and the mixture was stirred at 25° C. for 3 hr. The solution was then acidified with HCl in methanol, followed by evaporation of the solvent. The product 3-nitrophenylethanol (IV, A=H) was partitioned between diethyl ether (Et2O) and aqueous sodium carbonate, and the Et2O layer dried over sodium sulfate. Evaporation of the Et2O afforded 34.8 g of 3-nitrophenylethanol (IV, A=H) as an oil.
Quantity
40 g
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reactant
Reaction Step One
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26 mL
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200 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

26.4 g (160 mmol) of 1-(3-nitrophenyl)ethanone are suspended in 270 ml of methanol, and 6.1 g (160 mmol) of sodium borohydride are added in portions with ice cooling. The reaction mixture is subsequently stirred for a further 3 h without cooling, diluted with 300 ml of dichloromethane and washed with 3×200 ml of water. The organic phase is dried over sodium sulfate and evaporated to dryness.
Quantity
26.4 g
Type
reactant
Reaction Step One
Quantity
6.1 g
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reactant
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Quantity
270 mL
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solvent
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Quantity
300 mL
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solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 1-(3-nitrophenyl)ethanol significant in pharmaceutical synthesis?

A1: While this compound itself may not exhibit direct pharmacological activity, its significance lies in its role as a chiral building block in organic synthesis []. Specifically, it serves as a crucial precursor for synthesizing (R)-phenylephrine, a pharmaceutical compound with known therapeutic applications.

Q2: How does the chirality of this compound impact its utility in drug synthesis?

A2: Chirality plays a critical role in pharmaceutical applications as different enantiomers of a molecule can exhibit distinct biological activities. The research highlights the importance of obtaining the desired (R)-enantiomer of 2-chloro-1-(3-nitrophenyl)ethanol for the synthesis of (R)-phenylephrine []. Utilizing whole-cell yeast allows for enantioselective synthesis, ensuring the production of the specific enantiomer required for the target drug. This highlights the importance of stereoselective synthetic methods in pharmaceutical development.

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